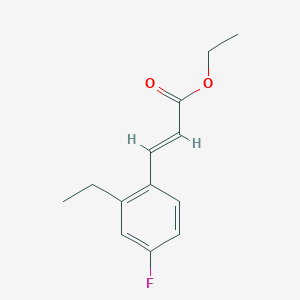
3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester
描述
3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester, also known as EFPA, is a chemical compound that belongs to the family of acrylic acid derivatives. It is widely used in scientific research due to its unique properties, including its ability to inhibit the activity of certain enzymes and its potential use as a therapeutic agent.
作用机制
The mechanism of action of 3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester is not fully understood, but it is believed to involve the inhibition of the activity of certain enzymes, which leads to a decrease in the production of certain neurotransmitters, such as acetylcholine, and an increase in the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. This compound has also been shown to modulate the expression of certain genes involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase activity, the induction of apoptosis in cancer cells, and the modulation of the expression of genes involved in inflammation. This compound has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
实验室实验的优点和局限性
One of the main advantages of using 3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester in lab experiments is its ability to inhibit the activity of certain enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes. This compound also exhibits a range of other biological activities, which makes it a versatile compound for use in a variety of research applications. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring during lab experiments.
未来方向
There are several future directions for research on 3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester, including the development of more efficient synthesis methods, the identification of new therapeutic applications for this compound, and the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
科学研究应用
3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester has been extensively studied for its potential use in various scientific research applications, including as an inhibitor of the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. This compound has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
ethyl (E)-3-(2-ethyl-4-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c1-3-10-9-12(14)7-5-11(10)6-8-13(15)16-4-2/h5-9H,3-4H2,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKUHLFORIHHMD-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)C=CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)F)/C=C/C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




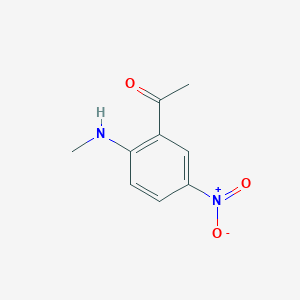




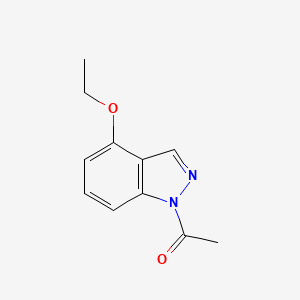
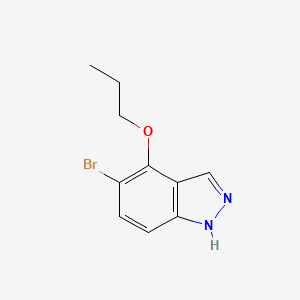
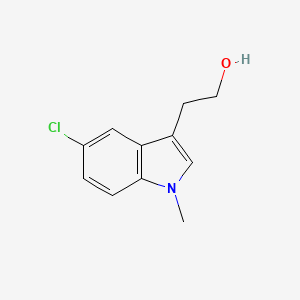
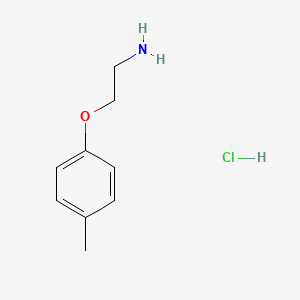
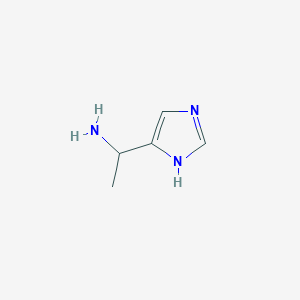

![3,5-Dichloro-2-[2-(morpholin-4-yl)ethoxy]benzaldehyde](/img/structure/B3288138.png)
